(3-Amino-5,6-dichloropyrazin-2-yl)methanol
Overview
Description
(3-Amino-5,6-dichloropyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H5Cl2N3O . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 236.9707964 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.02 g/mol. It has a topological polar surface area of 87.3 Ų and a complexity of 219 . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) or from the supplier.
Scientific Research Applications
Synthesis and Characterization
Research has shown interest in the synthesis and characterization of compounds related to (3-Amino-5,6-dichloropyrazin-2-yl)methanol. For instance, the study on the synthesis of novel pyrazole derivatives with antimicrobial and analgesic activities demonstrated the application of similar compounds in creating potential pharmaceuticals. These derivatives were synthesized using related methodologies, highlighting the importance of such compounds in drug development processes (Jayanna et al., 2013).
Antimicrobial and Anticancer Potential
Compounds structurally related to this compound have been evaluated for their antimicrobial and anticancer activities. A study highlighted the synthesis of pyrazole derivatives as potential antimicrobial and anticancer agents, suggesting the applicability of such compounds in therapeutic areas. These derivatives showed significant activity against various bacterial strains and cancer cell lines, indicating the potential for further development into clinical drugs (Hafez et al., 2016).
Material Science Applications
Research into the structural characterization of unsymmetrical tetrazine derivatives, including those related to this compound, has contributed to the development of new materials. These studies provide insights into the molecular structures that could be beneficial in designing materials with specific properties for use in various industrial applications (Xu et al., 2012).
Computational Chemistry and Synthesis Optimization
The eco-friendly synthesis strategy of new heterocyclic pyrazolic carboxylic α-amino esters, involving computational studies, showcases the role of compounds similar to this compound in advancing synthetic methodologies. These studies emphasize the importance of computational chemistry in optimizing reaction conditions for the synthesis of bioactive molecules, potentially reducing environmental impact and enhancing yield (Mabrouk et al., 2020).
Green Chemistry and Catalysis
In the context of green chemistry, the catalytic applications of related compounds have been explored. For example, the synthesis of formazans from Mannich base of related compounds as antimicrobial agents demonstrates the utility of such molecules in catalysis, providing a pathway to more sustainable and environmentally friendly chemical processes (Sah et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(3-amino-5,6-dichloropyrazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWRINAFYJGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(C(=N1)Cl)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538498 | |
Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95037-20-0 | |
Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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